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Introduction
The Vitaceae family, which includes the common grapevine (Vitis vinifera), is a rich source of a

diverse class of polyphenolic compounds known as oligostilbenes. These compounds are

phytoalexins, produced by plants in response to biotic and abiotic stresses. Oligostilbenes are

polymers of resveratrol and exhibit a wide range of complex structures and significant biological

activities. Among these, Ampelopsin G, more commonly known as Dihydromyricetin (DHM),

stands out for its potent pharmacological properties, including anti-inflammatory, antioxidant,

and anti-cancer effects.[1] This technical guide provides an in-depth overview of Ampelopsin
G and other oligostilbenes found in Vitaceae, focusing on quantitative data, key signaling

pathways, and detailed experimental protocols for their study, tailored for researchers and drug

development professionals.

Chemical Diversity of Oligostilbenes in Vitaceae
The Vitaceae family is a prolific source of stilbenoids, with over 60 distinct compounds

identified in Vitis vinifera alone. These range from the monomer resveratrol to complex dimers,

trimers, and tetramers. Besides Ampelopsin G (Dihydromyricetin), a flavanonol, other notable

oligostilbenes isolated from various Vitis and Ampelopsis species include:

Ampelopsin A, B, C, D, E, H[2]

(+)-ε-viniferin (a resveratrol dimer)
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Vitisin A, B, and D

Hopeaphenol

Heyneanol A

This structural diversity contributes to a wide spectrum of biological activities and presents

numerous opportunities for natural product-based drug discovery.

Quantitative Data
The following tables summarize key quantitative data related to the biological activity and

distribution of Ampelopsin G and other stilbenes.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ampelopsin
(Dihydromyricetin)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.[3]

Cell Line Cancer Type IC₅₀ (µM) Citation

HTB-26 Breast Cancer 10 - 50 [4]

PC-3 Pancreatic Cancer 10 - 50 [4]

HepG2
Hepatocellular

Carcinoma
10 - 50

HCT116 Colorectal Cancer 22.4

MDA-MB-231 Breast Cancer 104.8

BT-549 Breast Cancer 150.2

4T1 Breast Cancer 143.6

Note: IC₅₀ values can vary significantly based on the assay method (e.g., MTT, WST-8, RTCA)

and incubation time.
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Table 2: Pharmacokinetic Parameters of Ampelopsin
(Dihydromyricetin) in Rats
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism,

and excretion of a compound.

Adminis
tration

Dose
Cₘₐₓ
(ng/mL)

tₘₐₓ (h) t₁/₂ (h)
AUC₀₋ₜ
(ng·h/m
L)

Absolut
e
Bioavail
ability
(%)

Citation

Intraveno

us
2 mg/kg

165.67 ±

16.35
-

2.05 ±

0.52

410.73 ±

78.12
-

Oral 20 mg/kg
21.63 ±

3.62
2.67

3.70 ±

0.99

164.97 ±

41.76
4.02

Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Half-life; AUC₀₋ₜ: Area

under the concentration-time curve. These results indicate that Dihydromyricetin has poor oral

bioavailability.

Table 3: Concentration of Stilbenes in Grape Cane (Vitis
vinifera L.)
This table shows the yield of different stilbenes from grape cane using an optimized

accelerated solvent extraction (ASE) method with methanol.

Compound
Concentration (µg/g dry
weight)

Citation

trans-Resveratrol 6030 ± 680

trans-ε-viniferin 2260 ± 90

r2-viniferin 510 ± 40

Total Stilbenes ~8500 ****
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Biological Activity and Key Signaling Pathways
Ampelopsin has been shown to modulate a wide range of signaling pathways, primarily in the

context of cancer therapy. Its ability to interact with multiple nodes within these complex

networks underscores its potential as a multi-target therapeutic agent.

Inhibition of the AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival,

and its dysregulation is common in many cancers. Ampelopsin has been shown to suppress

this pathway by reducing the phosphorylation of key downstream effectors. In breast cancer

cells (MCF-7 and MDA-MB-231), Ampelopsin dose- and time-dependently decreased the levels

of phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated

p70S6K (p-p70S6K), a downstream target of mTORC1.
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Ampelopsin G inhibits the pro-survival AKT/mTOR signaling pathway.

Restoration of TRAIL-Mediated Apoptosis
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can

selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5.

Many cancer cells, however, develop resistance to TRAIL. Ampelopsin has been found to

sensitize cancer cells to TRAIL-mediated apoptosis. It achieves this by upregulating the

expression of both TRAIL and its receptor DR5. This increased expression enhances the

activation of the extrinsic apoptosis pathway, leading to caspase-8 activation, subsequent

caspase-3 activation, and programmed cell death.
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Ampelopsin G promotes apoptosis by upregulating TRAIL and its receptor DR5.

Downregulation of EGFR/ERK Signaling
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The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon

activation, triggers downstream pathways like the RAS/RAF/MEK/ERK (MAPK) cascade,

promoting cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of

many cancers. Ampelopsin can inhibit this pathway by directly downregulating the expression

of EGFR. This leads to reduced phosphorylation and activation of ERK, which in turn

suppresses downstream targets involved in cell cycle progression (e.g., Cyclin B1) and

promotes pro-apoptotic proteins (e.g., Bax).
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Ampelopsin G inhibits proliferation by downregulating the EGFR/ERK pathway.

Experimental Protocols
Detailed and reproducible methodologies are critical for the scientific investigation of natural

products. This section provides protocols for the extraction, quantification, and biological

evaluation of oligostilbenes.
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Extraction and Isolation of Oligostilbenes from Vitaceae
This protocol is a generalized procedure for the extraction and purification of oligostilbenes

from plant material, such as grape canes or roots.

1. Plant Material
(e.g., Grape Canes)

2. Preparation
(Dry, Grind to Powder)

3. Solvent Extraction
(e.g., Methanol or Acetone,

Room Temp or Heated)

4. Filtration
(Remove Solid Residue)

5. Evaporation
(Rotary Evaporator)

Crude Extract

6. Liquid-Liquid Partitioning
(e.g., Ethyl Acetate/Water)

Fractionated Extract

7. Column Chromatography
(Silica Gel or Macroporous Resin)

8. Preparative HPLC
(Reversed-Phase C18)

Isolated Oligostilbenes

Click to download full resolution via product page

General workflow for extraction and isolation of oligostilbenes.

Methodology:

Sample Preparation:

Collect fresh plant material (e.g., stems, roots, leaves of Vitis or Ampelopsis species).

Wash the material to remove dirt and debris. Dry it in a shaded, well-ventilated area or in

an oven at 40-50°C.
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Grind the dried material into a fine powder using a mechanical mill.

Extraction:

Macerate the plant powder in a suitable solvent (methanol and acetone are commonly

used) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

Perform the extraction at room temperature with agitation for 24-48 hours. Alternatively,

use heated reflux or accelerated solvent extraction (ASE) to improve efficiency.

Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.

Filtration and Concentration:

Combine the liquid extracts and filter through filter paper to remove solid plant material.

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature

below 50°C to obtain the crude extract.

Purification:

Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and

partition it against a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll.

Then, partition the aqueous layer against a solvent of intermediate polarity, like ethyl

acetate, which will extract many oligostilbenes.

Column Chromatography: Subject the ethyl acetate fraction to column chromatography

using silica gel or a macroporous resin (e.g., HP-20). Elute with a gradient of solvents,

such as hexane-ethyl acetate or methanol-water, to separate compounds based on

polarity.

Preparative HPLC: Collect fractions containing oligostilbenes (monitored by TLC) and

subject them to further purification using a preparative or semi-preparative HPLC system

with a C18 column.

Isolated compounds can be identified using spectroscopic methods (NMR, MS).
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Quantification of Ampelopsin (Dihydromyricetin) by
HPLC
This protocol provides a validated method for the quantitative analysis of Ampelopsin (DHM) in

plasma or plant extracts.

Methodology:

Instrumentation and Conditions:

HPLC System: An HPLC system equipped with a UV-Vis or DAD detector.

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.04-

0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A

common ratio is 65:35 (v/v) aqueous:methanol.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 290 nm (the absorption maximum for DHM).

Column Temperature: 30-40°C.

Injection Volume: 10-20 µL.

Standard and Sample Preparation:

Standard Stock Solution: Accurately weigh ~10 mg of pure DHM standard and dissolve it

in 10 mL of methanol to create a 1 mg/mL stock solution.

Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100

µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation (Plant Extract): Accurately weigh the dried extract, dissolve it in

methanol, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45

µm syringe filter into an HPLC vial.
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Sample Preparation (Plasma): To 100 µL of plasma, add an internal standard and

precipitate proteins by adding 200 µL of acetonitrile. Vortex vigorously, then centrifuge at

>12,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness, and

reconstitute in the mobile phase before filtering into an HPLC vial.

Analysis and Quantification:

Inject the standard solutions to generate a calibration curve by plotting peak area against

concentration (R² should be >0.999).

Inject the prepared samples.

Determine the concentration of DHM in the samples by comparing their peak areas to the

linear regression equation derived from the calibration curve.

Cell Viability (MTT) Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which

serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

Cell Seeding:

Culture the desired cancer cell line to ~80% confluency.

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000

cells/well in 100 µL of complete culture medium.

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell

attachment.

Compound Treatment:

Prepare a stock solution of Ampelopsin in DMSO. Create serial dilutions in culture medium

to achieve the desired final concentrations. Ensure the final DMSO concentration in the

wells is non-toxic (<0.5%).
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Remove the old medium from the wells and add 100 µL of medium containing the different

concentrations of Ampelopsin. Include vehicle control (DMSO) and untreated control wells.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile PBS.

Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan

crystals.

Solubilization and Measurement:

Carefully aspirate the medium containing MTT from each well without disturbing the

formazan crystals.

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01

M HCl) to each well to dissolve the crystals.

Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

Measure the absorbance of the solution in each well using a microplate reader at a

wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract

background absorbance.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the untreated

control.

Plot the percentage of viability against the log of the compound concentration and use

non-linear regression to calculate the IC₅₀ value.
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Western Blot Analysis of Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and is a key technique for

analyzing the activation state of signaling pathways (e.g., by detecting phosphorylated

proteins).

Methodology:

Cell Lysis and Protein Quantification:

Culture and treat cells with Ampelopsin as described for the MTT assay.

After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer

supplemented with protease and phosphatase inhibitors.

Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

SDS-PAGE and Electrotransfer:

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

Load the samples onto an SDS-polyacrylamide gel and separate the proteins by

electrophoresis.

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via

electroblotting.

Immunoblotting:

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat

milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-

specific antibody binding.

Incubate the membrane with a primary antibody specific to the target protein (e.g.,

phospho-AKT, total-AKT) overnight at 4°C with gentle agitation. Dilute the antibody in

blocking buffer as per the manufacturer's recommendation.
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Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5

minutes.

Capture the chemiluminescent signal using X-ray film or a digital imaging system.

Stripping and Re-probing (Control):

To confirm equal protein loading, the membrane can be stripped of the phospho-specific

antibodies using a stripping buffer and then re-probed with an antibody against the total

(non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-

actin.

Conclusion and Future Perspectives
Ampelopsin G and other oligostilbenes from the Vitaceae family represent a compelling class

of natural products with significant therapeutic potential, particularly in oncology. Their ability to

modulate multiple critical signaling pathways provides a basis for their anti-proliferative and

pro-apoptotic effects. However, challenges such as the poor oral bioavailability of compounds

like Ampelopsin G must be addressed. Future research should focus on the discovery and

characterization of novel oligostilbenes from unexplored Vitaceae species, the elucidation of

their precise molecular mechanisms, and the development of drug delivery systems or

medicinal chemistry approaches to improve their pharmacokinetic profiles. The detailed

protocols and quantitative data presented in this guide serve as a valuable resource for

researchers dedicated to advancing these compounds from the laboratory to clinical

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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